Product packaging for Furo[3,2-b]pyridine, 2-nitro-(Cat. No.:CAS No. 92404-78-9)

Furo[3,2-b]pyridine, 2-nitro-

Cat. No.: B3361624
CAS No.: 92404-78-9
M. Wt: 164.12 g/mol
InChI Key: STKFOJXRZLBWKH-UHFFFAOYSA-N
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Description

Contextual Significance of Fused Furan-Pyridine Systems in Organic Synthesis

Fused heterocyclic compounds, such as those combining a furan (B31954) and a pyridine (B92270) ring, are of substantial interest in organic and medicinal chemistry. nih.govresearchgate.net The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic environment within the molecule, influencing its reactivity and potential for further functionalization. nih.gov This distinct structural feature often leads to enhanced stability, varied electronic properties, and improved biological activity compared to their non-fused counterparts. researchgate.net

The rigid, planar structure of fused furan-pyridine systems can facilitate interactions with biological targets, making them valuable scaffolds in drug discovery. researchgate.net For instance, derivatives of the isomeric furo[2,3-b]pyridine (B1315467) have been investigated for their potential as kinase inhibitors and for their activity against various cancer cell lines. researchgate.net The furo[3,2-b]pyridine (B1253681) core itself has been identified as a privileged scaffold for highly selective kinase inhibitors. The unique arrangement of heteroatoms and the resulting electronic distribution make these fused systems versatile building blocks in the synthesis of complex molecules.

Importance of Nitration in Functionalizing Furo[3,2-b]pyridine Scaffolds for Academic Research

Nitration is a fundamental reaction in organic chemistry used to introduce a nitro (-NO₂) group onto a molecule. This functional group is highly valuable in academic research for several reasons. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the heterocyclic system, influencing its reactivity in subsequent reactions. For instance, the presence of a nitro group can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups.

Furthermore, the nitro group is a versatile precursor that can be readily reduced to an amino group (-NH₂). This transformation opens up a vast number of synthetic possibilities, as the resulting amine can be a key intermediate in the construction of more complex molecules, including amides, sulfonamides, and other nitrogen-containing heterocycles. In the context of furo[3,2-b]pyridine, nitration provides a strategic handle for chemists to modify the scaffold and explore its structure-activity relationships in various research applications. The introduction of a nitro group at a specific position is a critical step in creating a library of derivatives for biological screening and materials science exploration. lookchem.com

Scope of Academic Research on Furo[3,2-b]pyridine, 2-nitro-

Direct academic research focusing exclusively on Furo[3,2-b]pyridine, 2-nitro- is limited. However, the synthesis of its N-oxide, 2-nitrofuro[3,2-b]pyridine N-oxide, has been reported. Current time information in Oskarshamn, SE.researchgate.netresearchgate.net This suggests a potential synthetic pathway to the target compound via a deoxygenation reaction.

The synthesis of 2-nitrofuro[3,2-b]pyridine N-oxide is achieved through the nitration of furo[3,2-b]pyridine N-oxide using a mixture of fuming nitric acid and sulfuric acid. Current time information in Oskarshamn, SE.researchgate.netresearchgate.net

Table 1: Synthesis of 2-nitrofuro[3,2-b]pyridine N-oxide

Starting Material Reagents Product Reference

To obtain Furo[3,2-b]pyridine, 2-nitro-, the N-oxide would need to be deoxygenated. While specific methods for this particular compound are not detailed in the available literature, general methods for the deoxygenation of pyridine N-oxides are well-established and include reagents like phosphorus trichloride (B1173362) (PCl₃) or various catalytic systems. nih.gov

The limited direct research on Furo[3,2-b]pyridine, 2-nitro- indicates that this specific isomer is an underexplored area of chemical space. The reactivity and potential applications of this compound remain largely to be discovered. Further research into its synthesis, characterization, and reactivity would be a valuable contribution to the field of heterocyclic chemistry.

Table 2: Physical and Chemical Properties (Predicted/Inferred)

Property Value Source
Molecular Formula C₇H₄N₂O₃ -
Molecular Weight 164.12 g/mol -
Appearance Likely a solid at room temperature Inferred from similar compounds

Research on the closely related isomer, 2-nitrofuro[2,3-b]pyridine, has shown that the nitro group significantly influences the compound's chemical reactivity and directs further substitutions. It is reasonable to assume that the 2-nitro group in Furo[3,2-b]pyridine would have a similar impact, making it a potentially useful intermediate for the synthesis of more complex and functionally diverse furo[3,2-b]pyridine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3 B3361624 Furo[3,2-b]pyridine, 2-nitro- CAS No. 92404-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)7-4-5-6(12-7)2-1-3-8-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKFOJXRZLBWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348906
Record name furo[3,2-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92404-78-9
Record name furo[3,2-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of Furo 3,2 B Pyridine, 2 Nitro

Reactions Involving the Nitro Group

The nitro group at the C2 position is a key functional handle, enabling transformations such as reduction to the corresponding amine or acting as a leaving group in nucleophilic substitution reactions.

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 2-aminofuro[3,2-b]pyridine, a valuable building block for further functionalization. The primary challenge is to achieve chemoselectivity, reducing the nitro group without affecting the potentially sensitive furan (B31954) ring or the pyridine (B92270) moiety. Various methods have been established for the selective reduction of nitroarenes that can be applied to this system.

For instance, the reduction of the isomeric compound Furo[2,3-b]pyridine (B1315467), 2-nitro- to Furo[2,3-b]pyridine, 2-amino- has been successfully performed. Reagents like sodium dithionite (B78146) (Na₂S₂O₄) in aqueous sodium hydroxide (B78521) are known to selectively reduce nitro groups while leaving other reducible functionalities, such as halides, intact. Catalytic hydrogenation using catalysts like Raney Nickel under a hydrogen atmosphere is another effective method, though reaction conditions must be carefully monitored to prevent over-reduction. Modern protocols, such as using a sodium borohydride-ferrous chloride (NaBH₄-FeCl₂) mixture, have also been developed for the highly chemoselective reduction of nitro groups in the presence of other functional groups like esters. thieme-connect.com

Table 1: Selected Reagents for Chemoselective Nitro Group Reduction

Reagent/System Typical Conditions Notes Source(s)
Sodium Dithionite (Na₂S₂O₄) Aqueous NaOH High chemoselectivity for the nitro group.
Catalytic Hydrogenation Raney Ni, H₂ (1–3 atm), THF Effective, but requires careful monitoring to avoid over-reduction.

The nitro group is a strong electron-withdrawing group that significantly activates the aromatic ring system towards nucleophilic aromatic substitution (SNAr). libretexts.org In this reaction, a nucleophile attacks the carbon atom to which the nitro group is attached, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent departure of the nitrite (B80452) anion (NO₂⁻) results in the substituted product.

While halogens are more common leaving groups, the nitro group can also be displaced by potent nucleophiles. This reactivity is observed in related nitro-heterocyclic systems. For example, in 4,5-difluoro-1,2-dinitrobenzene, a thiol nucleophile can displace one of the nitro groups. mdpi.com The feasibility of this reaction on the furo[3,2-b]pyridine (B1253681) scaffold is supported by studies on related isomers. The nitro group in Furo[2,3-b]pyridine, 2-nitro- can be substituted through SNAr reactions. However, the reaction may require specific conditions; studies on other complex heterocycles have shown that while standard conditions might fail, a change of solvent (e.g., to DMF) and the use of a stronger base (e.g., Cs₂CO₃) can successfully promote the intramolecular SNAr of a nitro group. ljmu.ac.uk

Reactivity of the Fused Furan Ring in Nitrofuropyridines

The reactivity of the furan portion of the molecule is heavily influenced by the C2-nitro substituent. While furan itself is prone to electrophilic attack, the deactivating effect of the nitro group alters this behavior significantly.

The synthesis of the parent compound itself involves an electrophilic substitution. Furo[3,2-b]pyridine N-oxide undergoes nitration with a mixture of fuming nitric acid and sulfuric acid to selectively yield 2-nitrofuro[3,2-b]pyridine N-oxide. consensus.app This indicates that the C2 position is the most reactive site for electrophilic attack in the activated N-oxide precursor.

However, once the nitro group is installed at the C2 position, it strongly deactivates the fused ring system towards further electrophilic attack due to its powerful electron-withdrawing nature. This effect is particularly pronounced on the furan ring, making reactions like bromination or Vilsmeier-Haack formylation at the C3 position significantly more difficult than on the unsubstituted parent heterocycle. While Vilsmeier reactions are known to occur on related electron-rich systems like furo[2,3-b]pyrroles, the deactivation by the C2-nitro group in Furo[3,2-b]pyridine, 2-nitro- would likely require harsh reaction conditions, if the reaction proceeds at all. mdpi.com

Metalation, particularly regioselective lithiation followed by quenching with an electrophile, is a powerful tool for the functionalization of heterocyclic compounds. For the parent Furo[3,2-b]pyridine, a detailed procedure for regioselective lithiation has been described. researchgate.net Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures results in deprotonation specifically at the C2 position. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this site. researchgate.netlookchem.com

Table 2: Regioselective C2-Lithiation and Electrophilic Trapping of Furo[3,2-b]pyridine

Base Electrophile (E) Product (2-Substituted Furo[3,2-b]pyridine) Source(s)
LDA DMF 2-Formylfuro[3,2-b]pyridine researchgate.net
LDA I₂ 2-Iodofuro[3,2-b]pyridine researchgate.net

This established reactivity pattern for the parent ring system cannot be directly extrapolated to Furo[3,2-b]pyridine, 2-nitro-. The nitro group is highly reactive towards organolithium reagents. Consequently, attempting to deprotonate the furan ring with a reagent like LDA or n-BuLi would almost certainly result in the nucleophilic attack at the nitro group itself, rather than the desired proton abstraction at C3. Therefore, direct lithiation is not a viable strategy for the functionalization of the furan ring in this compound.

The furan ring, as part of the fused system, can be induced to undergo ring-opening under certain conditions, providing a pathway to structurally different pyridine derivatives. Research on related furopyridine systems demonstrates this possibility. For example, the furan moiety in some furopyridine cores has been shown to open upon reaction with hydrazine. researchgate.net In other cases, such as with furo[2,3-d]pyrimidine-2,4-diones, the furan ring can be opened by a base, initiating a cascade of reactions that lead to complex spiro compounds. researchgate.net These transformations suggest that the furan ring of Furo[3,2-b]pyridine, 2-nitro- could potentially be cleaved by strong nucleophiles or under specific basic conditions, a process that may be influenced by the electron-withdrawing nitro group.

Reactivity of the Fused Pyridine Ring in Nitrofuropyridines

The pyridine moiety within the furo[3,2-b]pyridine system is susceptible to various chemical modifications, although its reactivity is modulated by the fused furan ring and any existing substituents, such as the 2-nitro group.

Direct functionalization of the pyridine ring in furopyridines is a key strategy for creating diverse derivatives. While data specifically for the 2-nitro derivative is limited, studies on the broader furopyridine class provide significant insights.

C-H Amination : C-H activation provides a direct route to introduce amine functionalities. For instance, the furo[2,3-b]pyridine core, an isomer of the title compound, has been successfully functionalized through C-H amination, demonstrating the feasibility of this reaction on the furopyridine scaffold. nih.gov

Chlorination and Cyanation : Electrophilic and nucleophilic substitution reactions are common for modifying the pyridine ring. The N-oxides of furopyridines are particularly useful precursors for such transformations. For example, chlorination of furo[3,2-b]pyridine N-oxide with phosphorus oxychloride yields a mixture of chloro-derivatives, including substitutions at the pyridine C-5 and C-7 positions. consensus.appzendy.io Similarly, cyanation of the N-oxide can introduce a cyano group at the C-5 position. consensus.appzendy.io

Borylation : Palladium-catalyzed C-H borylation is a powerful tool for preparing intermediates for subsequent cross-coupling reactions. This method has been applied to create functional handles on heterocyclic systems for further derivatization. nih.gov

Formylation : Direct formylation at pyridine positions has been achieved on related systems. In the case of difuro[3,2-c:3′,2′-e]pyridine, formylation using n-butyllithium and dimethylformamide resulted in substitution at the C-7 position of the pyridine ring. researchgate.net

The inherent electronic properties of pyridines make selective C-H functionalization challenging, but various methods have been developed for the regioselective introduction of groups like halogens, nitro groups, and others through redox-neutral dearomatization-rearomatization processes. nih.gov

The N-oxide of furo[3,2-b]pyridine is a versatile intermediate that activates the pyridine ring for various substitutions, often at positions otherwise difficult to functionalize.

Nitration of furo[3,2-b]pyridine N-oxide using a mixture of fuming nitric acid and sulfuric acid specifically yields 2-nitrofuro[3,2-b]pyridine N-oxide. consensus.appzendy.io This N-oxide is a key precursor for accessing various derivatives. The N-oxide functionality facilitates nucleophilic attack on the pyridine ring.

Key transformations of furo[3,2-b]pyridine N-oxide include:

Cyanation : The Reissert-Henze reaction, using potassium cyanide and benzoyl chloride, introduces a cyano group at the 5-position. consensus.appzendy.io

Chlorination : Treatment with phosphorus oxychloride results in a mixture of chlorinated products, with substitution occurring at the 2-, 3-, 5-, and 7-positions. consensus.appzendy.io The 7-chloro derivative can be further substituted with various nucleophiles. consensus.app

Acetoxylation : Reaction with acetic anhydride (B1165640) can lead to the 4-acetoxyl compound. researchgate.net

Table 1: Functionalization Reactions of Furo[3,2-b]pyridine N-oxide

ReactionReagentsPosition of FunctionalizationProductReference
NitrationFuming HNO₃ / H₂SO₄22-Nitro-furo[3,2-b]pyridine N-oxide consensus.app, zendy.io
Cyanation (Reissert-Henze)KCN / Benzoyl chloride55-Cyano-furo[3,2-b]pyridine consensus.app, zendy.io
ChlorinationPOCl₃2, 3, 5, 7Mixture of Chloro-furo[3,2-b]pyridines consensus.app, zendy.io
AcetoxylationAcetic Anhydride44-Acetoxy-furo[3,2-b]pyridine researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the furopyridine core, enabling the formation of C-C and C-heteroatom bonds. These reactions typically require a halogen or triflate "handle" on the heterocyclic ring.

The synthesis of furopyridines with strategically placed chloro or triflate groups has been developed specifically to enable chemoselective palladium-mediated coupling reactions. nih.gov Although direct palladium-catalyzed C-H activation on the 2-nitrofuro[3,2-b]pyridine is not widely reported, the functionalization of halogenated analogues is a common and powerful strategy.

Commonly employed palladium-catalyzed reactions include:

Suzuki Coupling : Reaction of a halo-furopyridine with a boronic acid or ester.

Sonogashira Coupling : Coupling of a halo-furopyridine with a terminal alkyne. This method has been used to prepare various furopyridine derivatives. nih.govrsc.org

Heck Coupling : Reaction between a halo-furopyridine and an alkene.

These reactions are highly valued for their functional group tolerance and have been used to prepare diverse libraries of substituted furo[3,2-b]pyridines for biological screening. researchgate.net For example, 3-iodobenzo[b]furans and furopyridines, prepared via palladium-catalyzed processes, are considered particularly useful intermediates for subsequent Sonogashira, Suzuki, and Heck cross-coupling reactions. nih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Furopyridine Derivatization

Reaction NameCoupling PartnerBond FormedGeneral ApplicationReference
Suzuki CouplingOrganoboron compoundC-CArylation, Vinylation nih.gov
Heck CouplingAlkeneC-CVinylation nih.gov
Sonogashira CouplingTerminal alkyneC-CAlkynylation nih.gov, rsc.org
Stille CouplingOrganostannaneC-CArylation, Vinylation acs.org

Stereoselective Transformations and Cycloaddition Reactions (e.g., [4+2] cycloaddition)

The furo[3,2-b]pyridine skeleton can participate in cycloaddition reactions, providing a pathway to more complex, three-dimensional structures, often with high stereoselectivity.

The [4+2] cycloaddition, or Diels-Alder reaction, is a prominent example. An efficient annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes has been described to produce 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be aromatized to the corresponding benzofuro[3,2-b]pyridines. researchgate.net A metal-free [4+2] cycloaddition of in situ generated aza-o-quinone methides with furans has also been developed to construct furo[3,2-b]quinoline frameworks with high regio- and diastereoselectivity. acs.org

Furthermore, the related 4H-furo[3,2-b]indole system has been shown to undergo a dearomative (4+3) cycloaddition reaction with in situ generated oxyallyl cations to yield complex cyclohepta[b]indole derivatives with complete diastereoselectivity. nih.gov This demonstrates the potential of the furo[3,2-b] core to act as a diene in higher-order cycloadditions.

While stereoselective syntheses have been reported for isomeric systems like furo[2,3-c]pyridines, these examples highlight the broader potential for developing stereocontrolled transformations across the furopyridine family. dntb.gov.ua

Mechanistic Studies in Furo 3,2 B Pyridine, 2 Nitro Chemistry

Elucidation of Reaction Pathways for Nitrofuropyridine Synthesis and Functionalization

The synthesis of the Furo[3,2-b]pyridine (B1253681) scaffold and its subsequent nitration involve several strategic approaches. One common pathway to the parent heterocycle involves the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) core. ias.ac.in For instance, the reaction of a suitably substituted pyridine derivative can lead to the formation of the fused furan ring. ias.ac.in

The introduction of the nitro group at the 2-position of the Furo[3,2-b]pyridine system is typically achieved through electrophilic nitration. A standard method involves the use of a mixture of fuming nitric acid and sulfuric acid on the corresponding Furo[3,2-b]pyridine N-oxide. researchgate.net This reaction proceeds via the formation of the nitronium ion (NO₂⁺) which then attacks the electron-rich furan ring. The N-oxide functionality serves to activate the pyridine ring for electrophilic substitution and can be subsequently removed if desired.

Functionalization of the 2-nitro-Furo[3,2-b]pyridine core can proceed through various reaction types. For example, palladium-catalyzed cross-coupling reactions have been developed for the selective arylation at different positions of the Furo[3,2-b]pyridine skeleton. researchgate.net These reactions often employ a concerted metallation-deprotonation (CMD) pathway, where the regioselectivity is controlled by the catalyst system and the electronic nature of the substrate. researchgate.net

Mechanistic studies on related nitroaromatic compounds, such as nitrofurazone, have shown that enzymatic reduction of the nitro group can occur. nih.gov These studies reveal that the reduction proceeds through successive enzyme-mediated steps, forming hydroxylamine (B1172632) derivatives as products. nih.gov While not directly on 2-nitro-Furo[3,2-b]pyridine, these findings provide a basis for understanding potential metabolic pathways or bioreductive activation mechanisms.

A proposed mechanism for the synthesis of certain dihydropyridine (B1217469) derivatives incorporating a nitrofuran moiety involves the initial condensation of an aldehyde with an enamine to form an unstable ylidene intermediate. uchile.cl This is followed by reaction with a second enamine molecule, cyclization, and subsequent loss of ammonia (B1221849) to yield the final product. uchile.cl

Table 1: Key Reaction Pathways and Intermediates

Reaction TypeStarting MaterialKey Reagents/CatalystsKey Intermediate(s)Product
NitrationFuro[3,2-b]pyridine N-oxideFuming HNO₃, H₂SO₄Nitronium ion (NO₂⁺)2-nitro-Furo[3,2-b]pyridine N-oxide
Direct Arylation2-substituted Furo[3,2-b]pyridinePd(OAc)₂, Pivalic acidPalladacycleArylated Furo[3,2-b]pyridine
Hantzsch-type Dihydropyridine Synthesis5-nitrofuryl aldehyde, EnaminesAcetic acidYlidene derivative, Diamine5-nitrofuryl-1,4-dihydropyridine

Investigation of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity is a critical aspect of the functionalization of the Furo[3,2-b]pyridine system. The inherent electronic properties of the fused rings, with the π-excessive furan and π-deficient pyridine, lead to preferential reactivity at certain positions.

Studies on successive regioselective metalations of Furo[3,2-b]pyridines have demonstrated that specific positions can be targeted for functionalization. acs.orgnih.gov By carefully choosing the lithiating agent and reaction conditions, it is possible to achieve selective deprotonation at different carbon atoms of the heterocyclic core. researchgate.netresearchgate.netscite.ai For example, the use of n-BuLi in combination with additives can direct metalation to specific sites, allowing for the subsequent introduction of various electrophiles in a controlled manner. researchgate.netresearchgate.net

In palladium-catalyzed direct arylation reactions, the regioselectivity can be tuned between the C-3 and C-7 positions. researchgate.net The choice of catalyst, ligands, and additives plays a crucial role in directing the C-H activation to the desired position. researchgate.net For instance, the use of pivalic acid as an additive has been shown to facilitate a concerted metallation-deprotonation pathway, influencing the regiochemical outcome. researchgate.net

Stereoselectivity becomes important when chiral centers are introduced into the Furo[3,2-b]pyridine scaffold. For instance, the diastereoselective synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines has been achieved through a Lewis acid-catalyzed [2+2] cycloaddition/retroelectrocyclization/1,6-addition relay. acs.org This method allows for the construction of aza-heterocyclic architectures with good to excellent diastereoselectivity. acs.orgresearchgate.net Similarly, highly enantioselective [4+2] cyclizations of azadienes with ketenes, employing a Pd/chiral isothiourea relay catalysis, have been developed to produce 3,4-dihydrobenzofuro[3,2-b]pyridin-2(1H)-ones with high levels of stereoselectivity. researchgate.net

The construction of enantioenriched 4,5,6,7-tetrahydrofuro[2,3-b]pyridines has been accomplished through a multicatalytic sequence involving a gold-catalyzed cycloisomerization and an aminocatalytic cycloaddition. paris-saclay.fr This strategy has demonstrated high levels of stereoselectivity, with diastereomeric excesses often greater than 95% and enantiomeric excesses ranging from 93% to 99%. paris-saclay.fr

Table 2: Factors Influencing Regio- and Stereoselectivity

TransformationInfluencing FactorOutcome
LithiationChoice of lithiating agent and additivesSelective functionalization at different positions of the furopyridine core
Direct ArylationCatalyst, ligands, and additives (e.g., pivalic acid)Tunable regioselectivity between C-3 and C-7 positions
[2+2] Cycloaddition/RetroelectrocyclizationLewis acid catalystDiastereoselective synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines
[4+2] CyclizationPd/chiral isothiourea relay catalysisEnantioselective formation of 3,4-dihydrobenzofuro[3,2-b]pyridin-2(1H)-ones
Cycloisomerization/CycloadditionGold complex and chiral organocatalystHigh diastereo- and enantioselectivity in the synthesis of tetrahydrofuro[2,3-b]pyridines

Understanding Electronic and Steric Effects on Reactivity and Reaction Outcomes

The reactivity of Furo[3,2-b]pyridine, 2-nitro- is governed by a combination of electronic and steric effects. The nitro group at the 2-position is a strong electron-withdrawing group, which significantly influences the electron distribution within the fused ring system.

The electron-withdrawing nature of the nitro group deactivates the furan ring towards further electrophilic attack. Conversely, it can activate the ring system towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, if a suitable leaving group is present.

In the context of direct arylation, the electronic nature of the substituents on the Furo[3,2-b]pyridine core and the arylating agent can impact the reaction efficiency and regioselectivity. researchgate.net Electron-donating groups on the Furo[3,2-b]pyridine ring would be expected to increase the rate of electrophilic-type C-H activation, while electron-withdrawing groups would have the opposite effect.

Steric hindrance can also play a significant role in determining reaction outcomes. For example, in the functionalization of substituted Furo[3,2-b]pyridines, bulky substituents can hinder the approach of reagents to adjacent positions, thereby directing reactions to less sterically crowded sites. This is particularly relevant in metalation reactions where the coordination of the lithiating agent is sensitive to steric bulk. researchgate.net

In stereoselective synthesis, the steric environment around the reacting centers is a key determinant of the stereochemical outcome. In the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines, the substituents on the starting materials can influence the facial selectivity of the cycloaddition and subsequent reactions, leading to the preferential formation of one diastereomer over another. acs.org Similarly, the chiral catalysts used in enantioselective transformations create a chiral pocket that sterically differentiates between the two enantiotopic faces of the substrate, leading to the observed enantioselectivity. researchgate.netparis-saclay.fr

The interplay between electronic and steric effects is also evident in the reactivity of related heterocyclic systems. For instance, in the synthesis of pyrrolo[3,2-b]pyridines from N-aryl 4-aminopyrrol-2(5H)-ones, the electronic nature of the substituent on the N-aryl group determines the reaction pathway. researchgate.net Electron-withdrawing groups favor the formation of the desired pyrrolo[3,2-b]pyridines, whereas electron-donating or neutral groups lead to a different reaction pathway involving C-C bond cleavage. researchgate.net

Table 3: Influence of Electronic and Steric Effects

EffectInfluence on ReactivityExample
Electronic The electron-withdrawing nitro group deactivates the furan ring towards electrophilic attack and activates it for nucleophilic substitution.Nitration of Furo[3,2-b]pyridine occurs on the furan ring, but further electrophilic substitution is disfavored.
Electronic Substituents on the N-aryl group of starting materials can dictate the reaction pathway in the synthesis of related fused heterocycles.Electron-withdrawing groups on N-aryl 4-aminopyrrol-2(5H)-ones lead to pyrrolo[3,2-b]pyridines.
Steric Bulky substituents can hinder reagent approach, directing reactions to less crowded positions.Steric hindrance around a potential lithiation site can favor deprotonation at a more accessible position.
Steric The steric environment created by chiral catalysts determines the stereochemical outcome of enantioselective reactions.Chiral isothiourea catalysts in [4+2] cyclizations lead to high enantiomeric excesses.

Theoretical and Computational Investigations of Furo 3,2 B Pyridine, 2 Nitro

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of heterocyclic compounds. These methods allow for a detailed analysis of molecular geometry, electronic structure, and stability.

Density Functional Theory (DFT) has become a standard method for investigating the structures and electronic properties of furopyridine systems and their derivatives. nih.gov The B3LYP hybrid functional, often paired with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p), is commonly employed for geometry optimization. nih.govrsc.orgnih.gov This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, its ground state geometry.

For 2-nitrofuro[3,2-b]pyridine, a DFT optimization would be expected to confirm a largely planar structure for the fused furo[3,2-b]pyridine (B1253681) core, a characteristic feature of conjugated aromatic systems. nih.gov The nitro group itself may exhibit some torsion relative to the ring plane to minimize steric strain. The calculations yield precise bond lengths, bond angles, and dihedral angles. While specific experimental data for 2-nitrofuro[3,2-b]pyridine is scarce in the literature, representative geometrical parameters can be inferred from studies on analogous fused heterocyclic systems.

Table 1: Representative Calculated Geometrical Parameters for a Fused Heterocyclic System (Note: This data is illustrative, based on typical values for similar fused heterocyclic compounds, and not specific to 2-nitrofuro[3,2-b]pyridine.)

Parameter Bond/Atoms Value (Å or °)
Bond Length C-N (pyridine) 1.34 Å
Bond Length C-O (furan) 1.37 Å
Bond Length C-NO₂ 1.45 Å
Bond Angle C-N-C (pyridine) 117°
Bond Angle C-O-C (furan) 108°

The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's chemical reactivity and kinetic stability. mdpi.com

The 2-nitro group is a potent electron-withdrawing group, significantly influencing the electronic landscape of the furo[3,2-b]pyridine system through both inductive and resonance effects. The furo[3,2-b]pyridine core consists of a π-excessive furan (B31954) ring fused to a π-deficient pyridine (B92270) ring. The nitro group further depletes electron density from the aromatic system.

Charge Distribution: The resonance effect of the nitro group leads to a significant redistribution of electron density across the molecule. This can be quantified using population analysis methods like Natural Bond Orbital (NBO) or Mulliken population analysis. rsc.orgbohrium.com These calculations assign partial charges to each atom. It is anticipated that the nitro group will induce a partial positive charge (δ+) on the carbon atom to which it is attached (C2) and on other positions within the ring system, particularly those ortho and para to the substituent. The oxygen atoms of the nitro group will carry a significant partial negative charge (δ-). This charge polarization is critical for understanding intermolecular interactions and predicting sites susceptible to nucleophilic attack.

Table 2: Illustrative Natural Population Analysis (NPA) Charges (Note: This data is hypothetical and for illustrative purposes only, showing expected charge distribution trends.)

Atom Expected Partial Charge (e)
N (nitro group) +0.5 to +0.7
O (nitro group) -0.4 to -0.6
C2 (attached to NO₂) +0.1 to +0.3

Computational methods offer predictive power regarding the chemical reactivity and stability of 2-nitrofuro[3,2-b]pyridine.

Reactivity: The molecule's reactivity is largely governed by its frontier molecular orbitals (HOMO and LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and its susceptibility to electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons and its susceptibility to nucleophilic attack.

The electron-withdrawing nitro group significantly lowers the energy of both the HOMO and LUMO. The low-lying LUMO, likely localized around the nitro group and the pyridine ring, makes the molecule a good candidate for nucleophilic aromatic substitution. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Stability: The thermodynamic stability of the molecule can be estimated from its total energy, calculated by DFT. rsc.org Furthermore, the bond dissociation energy for the C-NO₂ bond can be computed to predict its stability against decomposition.

Computational Modeling of Spectroscopic Parameters for Structural Confirmation

DFT calculations are widely used to predict spectroscopic data, which serves as a valuable tool for structural elucidation and confirmation alongside experimental results. nih.govrsc.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly applied for this purpose. nih.gov The calculated shifts are then correlated with experimental data to assign signals to specific atoms. For 2-nitrofuro[3,2-b]pyridine, protons and carbons near the electron-withdrawing nitro group and the electronegative nitrogen and oxygen heteroatoms are expected to be deshielded and resonate at a lower field (higher ppm). Protons adjacent to nitro groups on aromatic rings typically resonate in the δ 8.5–9.0 ppm range.

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption bands can also be calculated. semanticscholar.org These theoretical spectra help in assigning experimental peaks to specific bond vibrations. For this molecule, characteristic strong absorption bands for the nitro group are expected for its asymmetric and symmetric stretching modes, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data (Note: This table presents typical values for nitro-aromatic heterocycles to illustrate the correlation between calculated and observed data.)

Technique Parameter Predicted Value Typical Experimental Value
¹H NMR H adjacent to NO₂ δ 8.6 ppm δ 8.5-9.0 ppm
¹³C NMR C attached to NO₂ δ 150 ppm δ 148-152 ppm
IR NO₂ Asymmetric Stretch 1525 cm⁻¹ 1520-1560 cm⁻¹

Theoretical Studies on Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction. This involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states. mdpi.com

For 2-nitrofuro[3,2-b]pyridine, theoretical studies could investigate various transformations. For instance, the mechanism of nucleophilic substitution on the pyridine ring or reactions involving the furan ring, such as ring-opening under certain conditions, could be explored. nih.gov By calculating the energies of transition states, chemists can determine the activation energy for a proposed reaction step, providing insights into reaction feasibility and kinetics. mdpi.com For example, a study on the formation of related furo-indole systems used DFT to propose a mechanism involving nucleophilic attack followed by intramolecular annulation. nih.gov Such studies are invaluable for understanding reaction outcomes and for designing new synthetic pathways.

Furo 3,2 B Pyridine, 2 Nitro As a Synthetic Building Block and Intermediate

Role in the Construction of Polyfunctionalized Fused Heterocycles

The furo[3,2-b]pyridine (B1253681) core is a key structural motif in medicinal chemistry and materials science. ias.ac.inbohrium.com The introduction of a nitro group at the 2-position significantly influences the reactivity of the heterocyclic system, making Furo[3,2-b]pyridine, 2-nitro- an important intermediate for the synthesis of diverse polyfunctionalized fused heterocycles. nih.govresearchgate.net

Researchers have utilized Furo[3,2-b]pyridine, 2-nitro- as a precursor to construct a variety of fused ring systems. These reactions often involve the transformation of the nitro group or the utilization of the activated pyridine (B92270) and furan (B31954) rings. The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and activates adjacent positions for further functionalization. This has been exploited in the synthesis of complex molecules with potential biological activity. nih.govresearchgate.net

One common strategy involves the reduction of the nitro group to an amino group, which can then participate in cyclization reactions to form new heterocyclic rings. Additionally, the furo[3,2-b]pyridine nucleus can undergo annulation reactions, where another ring is fused onto the existing framework, leading to the formation of extended polycyclic systems.

The versatility of Furo[3,2-b]pyridine, 2-nitro- as a synthetic building block is further demonstrated by its use in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents onto the heterocyclic core, providing access to a wide array of derivatives. nih.gov The ability to selectively functionalize different positions of the furo[3,2-b]pyridine ring system is crucial for the development of compounds with specific properties and applications.

PrecursorReagents and ConditionsProductApplication
3-chloro-2-hydroxypyridineTerminal alkynes, 10% Pd/C-CuI-PPh3-Et3N, EtOH, Ultrasound2-substituted Furo[3,2-b]pyridinesPotential cytotoxic agents nih.govresearchgate.net
Substituted 2H-furo[3,2-b]pyran-2-onesN-nucleophiles (amines, hydrazines)2H-furo[3,2-b]pyran-2,7(3H)-diones or pyrazol-3-onesSynthesis of diverse heterocyclic compounds nih.govbeilstein-journals.org
Aurone-derived α,β-unsaturated iminesActivated terminal alkynes, triethylamine (B128534) or triphenylphosphine1,4-dihydrobenzofuro[3,2-b]pyridinesDiversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives

Strategies for Further Derivatization of the Nitrofuropyridine Core for Chemical Probes

The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for the development of chemical probes, including highly selective kinase inhibitors. nih.gov The 2-nitro derivative serves as a key intermediate for introducing functionalities necessary for probing biological systems. nih.govmdpi.com

A primary strategy for derivatization involves the chemical transformation of the nitro group. Reduction of the nitro group to an amine is a common first step, providing a versatile handle for further modifications. nih.govresearchgate.net The resulting amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides, allowing for the attachment of various reporter groups, such as fluorophores, or moieties that can interact with specific biological targets.

Another approach focuses on nucleophilic aromatic substitution reactions, where the nitro group can be displaced by a variety of nucleophiles. This allows for the direct introduction of different functional groups at the 2-position of the furo[3,2-b]pyridine core. The choice of nucleophile can be tailored to introduce specific properties, such as fluorescence or affinity for a particular protein. researchgate.net

The development of fluorescent probes based on the furo[3,2-b]pyridine scaffold is an area of active research. rsc.orgnih.gov By attaching a fluorophore to the core structure, researchers can create probes that can be used to visualize and study biological processes in real-time. The design of these probes often involves careful consideration of the photophysical properties of the resulting molecule to ensure optimal performance in biological imaging applications. researchgate.net

Derivatization StrategyReagents/ConditionsResulting Functional GroupApplication in Chemical Probes
Reduction of Nitro GroupSnCl2, H2 / Pd-CAmino (-NH2)Attachment of fluorophores, linkers, or bioactive moieties. mdpi.com
Nucleophilic Aromatic SubstitutionVarious Nucleophiles (e.g., alkoxides, amines)Alkoxy, Amino, etc.Direct introduction of functional groups for specific targeting. researchgate.net
Cross-Coupling ReactionsOrganometallic reagents, Pd catalystAryl, Alkyl, etc.Modification of the core for structure-activity relationship studies. researchgate.net
Cyclization ReactionsBifunctional reagentsFused heterocyclic systemsCreation of rigid scaffolds for selective protein binding. researchgate.net

Development of Novel Reaction Methodologies Utilizing the Nitro Group as a Handle

The nitro group is a highly versatile functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to participate in a wide range of chemical transformations. nih.govexlibrisgroup.com In the context of Furo[3,2-b]pyridine, 2-nitro-, the nitro group serves as a powerful "handle" for the development of novel reaction methodologies. mdpi.com

One area of development is in ring transformation reactions. The electron-deficient nature of the 2-nitrofuropyridine system makes it susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic structures. nih.gov These transformations provide a powerful tool for accessing novel chemical space and generating libraries of diverse compounds.

The nitro group can also be used to direct ortho-metalation reactions. By using a suitable directing group, it is possible to selectively deprotonate the position adjacent to the nitro group, allowing for the introduction of various electrophiles. This methodology provides a regioselective route to polysubstituted furo[3,2-b]pyridine derivatives.

Furthermore, the nitro group can act as a leaving group in certain reactions, enabling the introduction of other functional groups at the 2-position. This can be achieved through various methods, including denitrative coupling reactions. These reactions offer a direct way to form carbon-carbon or carbon-heteroatom bonds at a position that might otherwise be difficult to functionalize. colab.ws

The development of these novel reaction methodologies expands the synthetic utility of Furo[3,2-b]pyridine, 2-nitro-, making it an even more valuable building block for the synthesis of complex organic molecules. msesupplies.com

Reaction MethodologyKey Feature of Nitro GroupTransformationSignificance
Nucleophilic Aromatic SubstitutionStrong electron-withdrawing group, activates the ringDisplacement of the nitro group by a nucleophileDirect introduction of various functional groups.
Reduction to AmineReadily reducibleConversion to a versatile amino groupAccess to a wide range of further derivatizations (e.g., amides, sulfonamides). researchgate.net
Cycloaddition ReactionsActivates adjacent double bondsParticipation as a dienophile or dipolarophileConstruction of fused polycyclic systems. mdpi.com
Ring Transformation ReactionsInduces ring strain and electronic biasRearrangement to new heterocyclic scaffoldsAccess to novel and diverse molecular architectures. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Furo 3,2 B Pyridine, 2 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Furo[3,2-b]pyridine (B1253681), 2-nitro-, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to fully assign its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of protons in the molecule. The introduction of a strong electron-withdrawing nitro group at the 2-position of the furo[3,2-b]pyridine core is expected to significantly influence the chemical shifts of the aromatic protons, generally causing a downfield shift (to higher ppm values) for protons in proximity to the nitro group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of the nitro group is anticipated to cause a significant downfield shift for the carbon atom to which it is attached (C2) and influence the chemical shifts of other carbons in the heterocyclic system.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful technique for directly observing the nitrogen atoms in a molecule. wikipedia.org Given the presence of two distinct nitrogen environments in Furo[3,2-b]pyridine, 2-nitro- (the pyridine (B92270) nitrogen and the nitro group nitrogen), this technique would provide valuable data for electronic structure analysis. wikipedia.orghuji.ac.ilnorthwestern.edu The chemical shift of the nitro group nitrogen is expected to appear in a characteristic downfield region. nih.gov

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H7.0 - 9.0Aromatic protons, deshielded by the aromatic system and the nitro group.
¹³C110 - 160Aromatic and heterocyclic carbons. The carbon bearing the nitro group (C2) would be significantly deshielded.
¹⁵NPyridine N: -100 to 100Nitro NO₂: 350 to 400Chemical shifts are relative to CH₃NO₂. The pyridine nitrogen will be in a different region compared to the nitro group nitrogen. wikipedia.orghuji.ac.il

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3~7.5~115
5~8.5~145
6~7.8~120
7~8.8~150
2-~155

Note: The table above presents predicted chemical shift values based on the analysis of similar compounds and the known effects of substituents on aromatic systems. Actual experimental values may vary.

2D NMR Techniques: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the pyridine and furan (B31954) rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the entire molecular framework and confirming the position of the nitro group. sdsu.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Furo[3,2-b]pyridine, 2-nitro-, the IR spectrum would be dominated by characteristic vibrations of the nitro group and the aromatic rings.

The most prominent and diagnostic peaks would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. These typically appear as two strong bands. The presence of the furo[3,2-b]pyridine core would be indicated by aromatic C-H and C=C/C=N stretching vibrations.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
Aromatic C=C and C=N Stretch1600 - 1450Medium
C-O-C Stretch (furan ring)1250 - 1050Medium to Strong

Interactive Data Table: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3080Aromatic C-H Stretch
~1530Asymmetric NO₂ Stretch
~1350Symmetric NO₂ Stretch
~1600, 1480Aromatic C=C and C=N Stretch
~1100C-O-C Stretch

Note: This table provides expected absorption ranges. The exact peak positions can be influenced by the molecular structure and the sample's physical state.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of Furo[3,2-b]pyridine, 2-nitro- is C₇H₄N₂O₃, which corresponds to a monoisotopic mass of 164.0222 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thus verifying the elemental composition.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da), nitric oxide (NO, 30 Da), and subsequent fragmentation of the heterocyclic core. nih.govnih.govmiamioh.eduyoutube.com

m/zPossible Fragment
164[M]⁺ (Molecular Ion)
118[M - NO₂]⁺
134[M - NO]⁺
90[M - NO₂ - CO]⁺

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

Fragment Ionm/z (predicted)
[C₇H₄N₂O₃]⁺164
[C₇H₄NO]⁺118
[C₇H₄N₂O₂]⁺134
[C₆H₄N]⁺90

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of Furo[3,2-b]pyridine, 2-nitro- can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would confirm the planarity of the fused furo[3,2-b]pyridine ring system. It would also reveal the orientation of the nitro group relative to the ring. In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and potential weak hydrogen bonds could be observed, which influence the crystal packing. nih.govscirp.org While a crystal structure for the exact title compound is not available, related structures, such as 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, demonstrate extensive π-π stacking interactions that lead to the formation of sheets in the crystal lattice. nih.gov

ParameterExpected Information
Crystal System and Space GroupDetails of the crystal symmetry.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Bond Lengths and AnglesPrecise geometric parameters of the molecule.
Torsion AnglesInformation on the conformation of the molecule, particularly the orientation of the nitro group.
Intermolecular InteractionsEvidence of π-π stacking, hydrogen bonding, and other non-covalent interactions.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~10.2
c (Å)~8.9
β (°)~95
Z4

Note: This table presents hypothetical data for illustrative purposes, as no experimental crystal structure for Furo[3,2-b]pyridine, 2-nitro- has been reported.

Q & A

Q. Basic

  • Hazards : Thermal instability (decomposition >200°C), skin/eye irritation, and potential mutagenicity .
  • Mitigation :
    • Use PPE (nitrile gloves, goggles, lab coats).
    • Conduct reactions in fume hoods with inert gas (N₂/Ar).
    • Store at 2–8°C in amber glass under desiccant.
    • Spill management: Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

How can electrocatalytic multicomponent reactions be employed to synthesize spiro-furo[3,2-b]pyridine derivatives, and what factors influence reaction efficiency?

Advanced
Electrocatalytic methods enable one-pot synthesis of complex derivatives (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine]):

  • Setup : Constant current (10 mA), NH₄I mediator, MeCN solvent, 30–60 minutes.

  • Key Data :

    MediatorTime (min)Yield (%)
    NH₄I3092
    KI6078
  • Optimization : Solvent polarity (MeCN > DMF), mediator redox potential, and substrate stoichiometry (1:1:1 ratio) enhance efficiency .

What experimental approaches are recommended for assessing the antimicrobial activity of 2-nitro-furo[3,2-b]pyridine derivatives, and how can contradictory data be resolved?

Q. Advanced

  • Bioassays :
    • MIC Determination : Broth microdilution against S. aureus (Gram+) and E. coli (Gram–), with IC₅₀ values <50 µg/mL indicating potency .
    • Time-Kill Studies : Monitor bactericidal effects over 24 hours.
  • Data Resolution :
    • Confirm compound purity via HPLC (>95%).
    • Standardize inoculum size (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar).
    • Address contradictions using statistical tools (e.g., ANOVA) and replicate assays .

In designing kinase inhibitors based on the furo[3,2-b]pyridine scaffold, how can structure-activity relationship (SAR) studies be structured to enhance selectivity and potency?

Q. Advanced

  • SAR Strategies :
    • Position 3 : Electron-withdrawing groups (e.g., Cl, NO₂) improve CLK1 inhibition (IC₅₀ <10 nM) .
    • Position 5 : Bulky substituents (e.g., aryl) enhance BTK selectivity by occupying hydrophobic pockets .
  • Methodology :
    • Docking Simulations : Use AutoDock Vina to predict binding poses in kinase ATP pockets.
    • Enzyme Assays : Measure IC₅₀ via fluorescence polarization (FP) or TR-FRET .
  • Optimization : Balance logP (2–3) and polar surface area (<80 Ų) for bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.